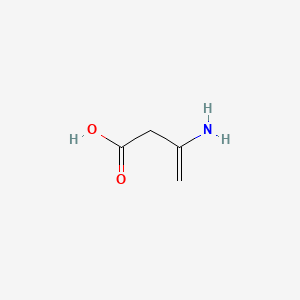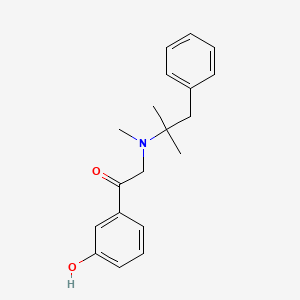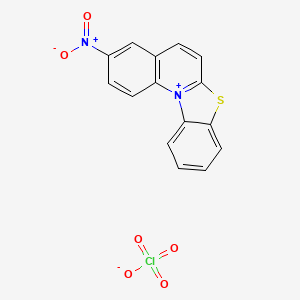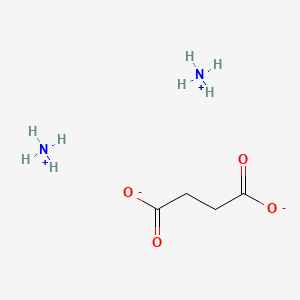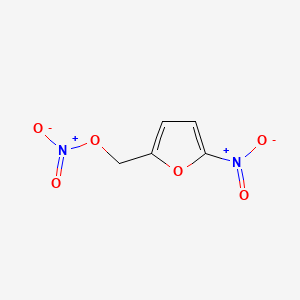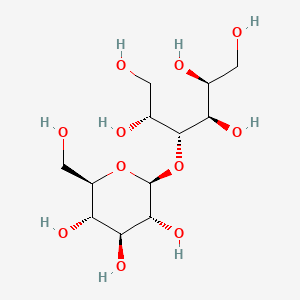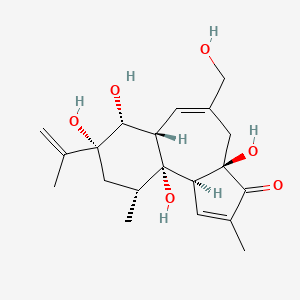
Diphenyleneiodonium
Descripción general
Descripción
Diphenyleneiodonium (DPI) is an irreversible inhibitor of nitric oxide synthases, iNOS and eNOS, NADPH cytochrome P450 oxidoreductase and preferentially inhibits the plasma membrane NADH oxidase (NOX) activity . It also induces the production of reactive oxygen species (ROS) in, and apoptosis of, human umbilical vein endothelial cells (HUVECs) .
Molecular Structure Analysis
Diphenyleneiodonium has a molecular formula of CHI, an average mass of 279.096 Da, and a mono-isotopic mass of 278.966522 Da . Its structure, properties, spectra, suppliers, and links can be found on ChemSpider .
Chemical Reactions Analysis
DPI is known to inhibit the activity of NADPH oxidase (NOX) and nitric oxide synthase (NOS), and induces the production of reactive oxygen species (ROS) in human umbilical vein endothelial cells (HUVECs) . It also inhibits NETosis induced by phorbol 12-myristate .
Physical And Chemical Properties Analysis
It is a crystalline solid with solubility in DMSO: 500 µg/ml, Ethanol: <100 µg/ml, and Methanol: <100 µg/ml .
Aplicaciones Científicas De Investigación
Inhibition of Reactive Oxygen Species Production : DPI is known for inhibiting reactive oxygen species (ROS) production by flavoenzymes, particularly NAD(P)H oxidase. It's effective in inhibiting both mitochondrial and NAD(P)H oxidase-mediated ROS production (Li & Trush, 1998).
Efflux of Glutathione from Cells : DPI has been observed to deplete intracellular reduced glutathione (GSH) in various cell types, which is crucial for understanding its role in cellular stress and apoptosis (Pullar & Hampton, 2002).
Impact on Plant/Bacteria Interactions : DPI affects the pseudo-NAD(P)H oxidase activity of peroxidase in plant-pathogen interactions, which is significant for studies in plant biology and agricultural science (Baker et al., 1998).
Induction of p53 Expression and Apoptosis : DPI is known to induce p53 expression and apoptosis in various cell types, including human RPE cells, which is important for cancer research and understanding the mechanisms of cell death (Park et al., 2007).
Hypoglycemic Effects : The compound exhibits hypoglycemic effects, impacting glucose utilization and ATP concentration in the liver, which is relevant for diabetes and metabolism research (Holland et al., 1973).
Vascular Effects : DPI has been studied for its effects on vascular systems, including its impact on glyceryl trinitrate-induced relaxation in coronary arteries (de la Lande et al., 1996).
DNA Damage and Apoptosis : DPI can induce DNA damage and apoptosis under certain conditions, providing insights into cellular responses to stress and potential applications in cancer therapy (Longpre & Loo, 2008).
Impact on Redox Metabolism : It affects cell redox metabolism, causing oxidative stress and cytotoxic effects in cells, which is significant for understanding oxidative stress-related diseases (Riganti et al., 2004).
Modeling Impaired Oxidative Phosphorylation : DPI has been used to establish an animal model of impaired oxidative phosphorylation, contributing to the study of mitochondrial diseases (Cooper et al., 1988).
Neuroprotective Effects : DPI shows promise in neuroprotection, particularly in models of cerebral ischemia, by affecting inflammatory and immune responses (Nagel et al., 2012).
Cell Cycle Inhibition : It can inhibit cell proliferation by targeting cell cycle checkpoints, which is crucial for understanding its potential use in treating hyperproliferative disorders (Scaife, 2005).
Treatment of Parkinson's Disease Models : DPI at ultra-low doses shows efficacy in reducing neuroinflammation and halting neurodegeneration in models of Parkinson's disease (Wang et al., 2015).
Reperfusion Injury Treatment : DPI, combined with other compounds, can be effective in treating reperfusion injury in cerebral ischemia, indicating its potential in stroke management (Nagel et al., 2007).
Inhibition of Mitochondrial Complex I : DPI inhibits mitochondrial NADH-ubiquinone oxidoreductase (Complex I), which is significant for studies on mitochondrial function and disorders (Majander et al., 1994).
Synthetic Applications in Organic Chemistry : DPI's derivatives are used in organic synthesis, like in the construction of methylidenefluorenes, important for the development of compounds with optical properties (Zhu et al., 2014).
Impact on Cell Growth and Cycle in Cancer Cells : DPI affects cell growth and induces cell cycle arrest in various cancer cell lines, providing insights into potential cancer treatments (Jo et al., 2007).
Effects on Pulmonary Artery Smooth Muscle Cells : DPI's effect on potassium and calcium currents in pulmonary artery smooth muscle cells is crucial for understanding its role in pulmonary vascular physiology (Weir et al., 1994).
Mecanismo De Acción
Direcciones Futuras
Future investigations may unveil the mitochondrial innate antiviral signalling during COVID-19, SARS-CoV-2–host interactions, and how SARS-CoV-2 exploits alterations to the mitochondrial morphophysiology to its benefit . Inhibiting ROS production, and by this means influencing ROS sensitive pathways, remains an alternative strategy to facilitate so called therapy-induced senescence in cancers .
Propiedades
IUPAC Name |
8-iodoniatricyclo[7.4.0.02,7]trideca-1(13),2,4,6,9,11-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8I/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXKXRXFBRLLPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3[I+]2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8I+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4510-83-2 (sulfate[2:1]), 4673-26-1 (chloride salt/solvate) | |
| Record name | Diphenyleneiodonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000244542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00924595 | |
| Record name | Dibenzo[b,d]iodol-5-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyleneiodonium | |
CAS RN |
244-54-2 | |
| Record name | Diphenyleneiodonium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=244-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenyleneiodonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000244542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyleneiodonium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17025 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dibenzo[b,d]iodol-5-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIPHENYLENEIODONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HJ411TU98 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(4-ethylphenoxy)methyl]-N-(2-pyridinylmethyl)-2-furancarboxamide](/img/structure/B1195296.png)

